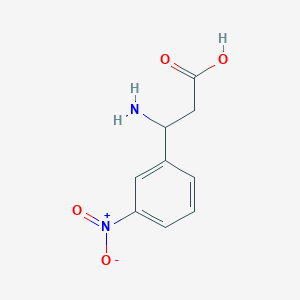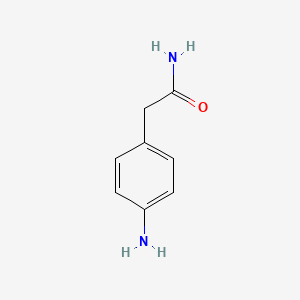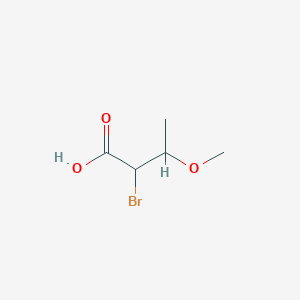
2-(4-Fluorobenzylidene)malononitrile
Descripción general
Descripción
2-(4-Fluorobenzylidene)malononitrile is a chemical compound with the molecular formula C10H5FN2 . It has an average mass of 172.158 Da and a monoisotopic mass of 172.043671 Da .
Synthesis Analysis
The compound can be synthesized through a one-pot electrochemical method . This method involves the use of previously used starting materials, and it does not require the addition of extra reagents . The reaction yields product yields of about 82–90% at 5.0 V .Molecular Structure Analysis
The molecular structure of 2-(4-Fluorobenzylidene)malononitrile has been studied using Density Functional Theory (DFT) method . The B3LYP and CAM-B3LYP functional and standard basis set 6-311++G (d,p) have been employed for the calculations .Chemical Reactions Analysis
The compound has been used in the Knoevenagel condensation of benzaldehyde with malononitrile to give benzylidene malononitrile . The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model was used to establish the reaction mechanism and kinetics .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 293.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 53.3±3.0 kJ/mol and a flash point of 131.2±23.2 °C .Aplicaciones Científicas De Investigación
Electrochemical Synthesis
2-(4-Fluorobenzylidene)malononitrile is used in the electrochemical synthesis of medically interesting compounds . This method is environmentally friendly, using electricity to build complex structures and avoiding toxic reagents . The reaction consists of electrochemical methods without adding additional reagents, giving product yields of about 82–90% at 5.0 V .
One-Pot Synthesis
This compound is used in one-pot synthesis, a type of synthesis that combines all reactants in a single pot . This method is efficient and reduces the need for multiple reaction steps and purification processes .
Synthesis of Imidazopyridine
2-(4-Fluorobenzylidene)malononitrile is used in the synthesis of 2-Phenylimidazo[1,2-a]pyridine . Imidazopyridines are a class of drugs that contain many biological activities in their substructure, such as sedatives, antipsychotics, gastrointestinal agents, anti-inflammatory agents, cardiovascular agents, antineoplastic agents, antiviral agents, etc .
Synthesis of Benzylidene Malononitrile
This compound is also used in the synthesis of benzylidene malononitrile . Benzylidene malononitrile is a useful compound in organic chemistry and has potential applications in various fields .
Ground State Coefficient Calculation
2-(4-Fluorobenzylidene)malononitrile is used in the calculation of ground state coefficients . These coefficients are important in quantum mechanics and can provide valuable information about the properties of a system .
Bioactive Scaffold Construction
Electrochemical synthesis with 2-(4-Fluorobenzylidene)malononitrile enables the construction of bioactive scaffolds using essential chemical bonds . These scaffolds can be used in various biomedical applications .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various, depending on the specific reactions it is involved in.
Mode of Action
2-(4-Fluorobenzylidene)malononitrile is synthesized using electrochemical methods . . This suggests that the compound interacts with its targets through electrochemical reactions, leading to changes in the targets’ chemical structure.
Biochemical Pathways
Given its role as an intermediate in organic synthesis , it can be inferred that the compound is involved in various biochemical pathways, depending on the specific reactions it participates in.
Result of Action
As an intermediate in organic synthesis , the compound likely contributes to the formation of various organic compounds, influencing their structure and properties.
Action Environment
The action of 2-(4-Fluorobenzylidene)malononitrile is influenced by environmental factors such as temperature and the presence of other reagents . For instance, the compound is synthesized using electrochemical methods at a voltage of 5.0 V . Additionally, the compound is relatively stable at room temperature and should be stored away from strong oxidizing agents and acids .
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUISCUAQHJPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327222 | |
| Record name | [(4-Fluorophenyl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzylidene)malononitrile | |
CAS RN |
2826-22-4 | |
| Record name | [(4-Fluorophenyl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)
![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)
![Benzo[b]thiophene-2-carboxamide](/img/structure/B1267583.png)
![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)








![1-[4-(4-Nitrophenoxy)phenyl]ethanone](/img/structure/B1267599.png)
